molecular formula C22H14N2 B14910570 5,10-Dihydrocarbazolo[3,4-c]carbazole

5,10-Dihydrocarbazolo[3,4-c]carbazole

Cat. No.: B14910570
M. Wt: 306.4 g/mol
InChI Key: NAQXZKVYAZXTRW-UHFFFAOYSA-N
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Description

Contextualization of 5,10-Dihydrocarbazolo[3,4-c]carbazole within Advanced Organic Materials

This compound is a specific isomer of a fused-ring carbazole (B46965) system, where two carbazole units are annulated. This fusion results in a larger, planar, and more conjugated molecular architecture. Such structures are at the forefront of research into advanced organic materials.

The appeal of fused-ring carbazoles like this compound in materials science stems from a combination of desirable characteristics. Their inherent rigidity helps to suppress non-radiative energy dissipation and restrict molecular deformations in the excited state. rsc.org This structural integrity, coupled with high thermal stability, makes them robust candidates for the fabrication of durable organic electronic devices. rsc.org Fused carbazole derivatives are extensively studied for their applications as emitters and host materials in organic light-emitting diodes (OLEDs), as well as components in organic solar cells and organic field-effect transistors (OFETs). rsc.orgrsc.org The strong electron-donating nature and excellent hole-transporting properties of the carbazole unit are amplified in these extended systems. rsc.orgossila.com

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number7259-13-4 chemscene.com
Molecular FormulaC22H14N2 chemscene.com
Molecular Weight306.36 g/mol chemscene.com

Significance of Extended π-Systems in Contemporary Chemical Research

A key feature of this compound and similar fused aromatic structures is their extended π-system. A conjugated system is formed by a series of connected p-orbitals with delocalized electrons, typically represented by alternating single and multiple bonds. wikipedia.org When this conjugation extends over a large portion of a molecule, it is referred to as an extended π-system. wikipedia.org

The delocalization of π-electrons across the molecule has profound effects on its electronic and optical properties. One of the most significant consequences is a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This smaller energy gap means that the molecule can absorb light at longer wavelengths, often shifting absorption from the ultraviolet into the visible region of the spectrum. nih.gov

Overview of Structural Complexity in Fused Carbazole Architectures

The fusion of carbazole units with themselves or other aromatic rings can lead to a remarkable diversity of molecular architectures. nih.govfrontiersin.org The specific way in which the rings are connected—the regiochemistry of the fusion—dictates the final shape, planarity, and symmetry of the molecule, which in turn governs its properties.

Researchers have synthesized a wide array of fused carbazole systems, including indolocarbazoles, indenocarbazoles, and diindolocarbazoles, each with distinct electronic and photophysical characteristics. rsc.orgresearchgate.net This structural diversity allows for precise control over the material's function. For example, some fused carbazoles are designed to be highly planar to promote strong π-π stacking and efficient charge transport, making them ideal for OFETs. ossila.com Others are engineered with a twisted or bent geometry to prevent aggregation-caused quenching of light emission, a desirable trait for OLED emitters. researchgate.net

More complex, three-dimensional structures have also been developed. By introducing specific linkages and fusion patterns, scientists have created carbazole-based helicenes, which have a screw-shaped helical skeleton, and bowl-shaped molecules. beilstein-journals.orgrsc.org These non-planar structures exhibit unique properties, such as chirality and the ability to form complex supramolecular assemblies. beilstein-journals.orgrsc.org The compound this compound represents a more planar, ladder-type fusion, contributing to the rich structural landscape of this versatile class of materials.

Table 2: Applications of Fused Carbazole Systems in Organic Electronics

Application AreaKey Properties of Fused Carbazole ScaffoldReference
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, tunable emission color, good thermal stability, high rigidity. rsc.orgrsc.org
Organic Field-Effect Transistors (OFETs)Good hole-transporting properties, potential for high charge carrier mobility through π-π stacking. rsc.orgossila.com
Organic Photovoltaics (OPVs) / Solar CellsStrong electron-donating capability, broad absorption spectra, good thermal stability. rsc.orgossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14N2

Molecular Weight

306.4 g/mol

IUPAC Name

9,17-diazahexacyclo[11.11.0.02,10.03,8.016,24.018,23]tetracosa-1(13),2(10),3,5,7,11,14,16(24),18,20,22-undecaene

InChI

InChI=1S/C22H14N2/c1-3-7-16-14(5-1)21-18(23-16)11-9-13-10-12-19-22(20(13)21)15-6-2-4-8-17(15)24-19/h1-12,23-24H

InChI Key

NAQXZKVYAZXTRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C5=C(C=C4)NC6=CC=CC=C65

Origin of Product

United States

Advanced Synthetic Methodologies for 5,10 Dihydrocarbazolo 3,4 C Carbazole and Analogous Polycyclic Systems

Transition Metal-Catalyzed Cycloaddition and Annulation Strategies

Transition metal catalysis has emerged as a powerful tool for the efficient construction of complex organic molecules. Palladium and copper-based catalytic systems have been extensively explored for the synthesis of carbazole (B46965) derivatives through various bond-forming reactions.

Palladium-Mediated Carbon-Hydrogen Activation and Coupling Reactions

Palladium-catalyzed C-H activation has become a cornerstone in the synthesis of carbazoles and their derivatives. nih.govresearchgate.net This strategy allows for the direct formation of carbon-carbon and carbon-nitrogen bonds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. nih.govwpi.edu The synthesis of unsymmetrical carbazoles can be achieved through the selective intramolecular functionalization of an arene C-H bond and the formation of a new arene C-N bond. nih.gov The substitution pattern of the resulting carbazole can be controlled by the design of the biaryl amide substrate. nih.gov

In a typical reaction, a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), is used in the presence of an oxidant, often copper(II) acetate (Cu(OAc)₂), under an oxygen atmosphere. nih.gov The reaction proceeds through a palladacyclic intermediate, which then undergoes reductive elimination to form the carbazole ring system. elsevierpure.com This methodology has been successfully applied to the synthesis of various substituted carbazoles in good to excellent yields. nih.gov The direct synthesis of N-arylated carbazoles has also been reported through a palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org

CatalystOxidant/Co-catalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (5 mol%)Cu(OAc)₂ (1 equiv)Toluene12099 nih.gov
Pd(OAc)₂ (10 mol%)Cu(OAc)₂ (2.5 equiv)DMF130 (MW)70-95 nih.gov
PdCl₂Cu(OAc)₂DMF/DMSO100Moderate to high researchgate.net
PdNPs/BC (15 mol%)KOAcDMSO180 (MW)88 semanticscholar.org

Copper-Catalyzed Intramolecular Carbon-Nitrogen Bond Formations

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based systems for the synthesis of carbazoles. nih.govacs.orgacs.org These methods often involve intramolecular C-H amination or C-N cross-coupling reactions. nih.govrsc.org A notable approach is the copper-catalyzed intramolecular C-H amination of 2-aminobiphenyls, which is facilitated by a picolinamide-based directing group. acs.orgacs.org This directing group is spontaneously removed after the coupling event, leading to the formation of the carbazole core. acs.orgacs.org This methodology is particularly advantageous for the construction of heteroatom-incorporated carbazole systems due to the mild oxidation conditions. acs.orgacs.org

Double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl with various amines in the presence of air have also been developed for the efficient synthesis of carbazole derivatives. organic-chemistry.org Furthermore, visible light-induced, copper-catalyzed enantioconvergent N-alkylation of carbazoles with racemic tertiary alkyl halides has been demonstrated, showcasing the versatility of copper catalysis in these transformations. nih.gov

CatalystOxidant/Co-catalystDirecting GroupSolventTemperature (°C)Yield (%)Reference
Cu(OAc)₂ (20 mol%)MnO₂ (300 mol%)Picolinamide1,4-Dioxane12078 acs.org
CuI----High organic-chemistry.org
CuClChiral Phosphine (B1218219) (L*)---4095 nih.gov
Cu₂O----- rsc.org

Photoinduced and Photochemical Cyclization Approaches

Photochemical methods offer unique pathways for the synthesis of complex molecules by accessing excited-state reactivities. Visible-light photocatalysis and light-promoted electrocyclization reactions have emerged as powerful tools for the construction of carbazole-based polycyclic systems.

Visible-Light Photocatalysis in Tandem Reaction Sequences

Visible-light photocatalysis has gained significant attention as a green and efficient method for organic synthesis. lookchem.comresearchgate.netacs.org In the context of carbazole synthesis, photocatalytic tandem reactions have been developed to construct the carbazole skeleton under mild conditions. lookchem.comacs.org One such example is the synthesis of carbazoles via an oxidative cyclization of 3-alkenylindoles with styrenes. lookchem.comacs.org This reaction is catalyzed by an iridium-based photocatalyst, such as [Ir(dtbbpy)(ppy)₂][PF₆], under aerobic conditions and visible light irradiation. lookchem.comacs.org The proposed mechanism involves a tandem [2+2] cycloaddition followed by an oxidative rearrangement to afford the desired carbazole derivatives. lookchem.comacs.org

Another approach merges visible light photoredox catalysis with palladium catalysis for the intramolecular C-H bond amination of N-substituted 2-amidobiaryls. elsevierpure.comacs.org This dual catalytic system utilizes an iridium photocatalyst and a palladium catalyst to achieve the transformation under visible light and an aerobic atmosphere. elsevierpure.comacs.org The reaction is initiated by a photoinduced electron transfer from a palladacyclic intermediate to the photoexcited iridium catalyst. elsevierpure.comacs.org

PhotocatalystCo-catalyst/AdditiveReaction TypeSolventLight SourceYield (%)Reference
[Ir(dtbbpy)(ppy)₂][PF₆] (2 mol%)-[2+2] Cycloaddition/RearrangementCH₂Cl₂/DMSOBlue LEDsGood to excellent lookchem.comacs.org
[Ir(dFppy)₂phen]PF₆Pd(OAc)₂C-H Amination-Visible Light- elsevierpure.comacs.org
Carbazole-based photocatalyst (MD)-Oxidative Quenching Cycle-Visible LightHigh rsc.org

Light-Promoted Aza-Electrocyclization Reactions

Light-promoted aza-electrocyclization reactions provide a powerful method for the construction of nitrogen-containing polycyclic aromatic compounds. rsc.orgnih.gov These reactions typically involve the formation of an aza-polyene intermediate, which then undergoes a pericyclic ring closure upon exposure to light. A visible light-induced aza-6π electrocyclization has been developed for the synthesis of aza-arenes from nitroarenes and various aldehydes. researchgate.netrsc.org This protocol involves the reduction of the nitroarene followed by the 6π-electrocyclization of the in situ formed imine under visible light irradiation. researchgate.netrsc.org

A metal-free cascade aza-Wittig/6π-electrocyclization process has also been reported for the synthesis of substituted 1,6-dihydropyridines. nih.govresearchgate.net This reaction proceeds through the in-situ generation of aza-hexatrienes, which then undergo a 6π-electrocyclization. nih.govresearchgate.net These methodologies offer a direct and efficient route to fused nitrogen-containing heterocyclic systems and could be conceptually applied to the synthesis of 5,10-Dihydrocarbazolo[3,4-c]carbazole.

Multi-Component Reactions for Fused Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. Domino reactions, a subset of MCRs, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. nih.govbeilstein-archives.orgbeilstein-journals.org

The synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles has been achieved through a domino Diels-Alder reaction. nih.govbeilstein-archives.orgbeilstein-journals.org This approach involves the in-situ generation of a 3-vinylindole derivative, which then undergoes a Diels-Alder reaction with a dienophile, followed by an aromatization step to yield the carbazole core. nih.govbeilstein-archives.orgbeilstein-journals.org For instance, the p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone (B49325), followed by DDQ oxidation, affords aromatized pyrrolo[3,4-c]carbazoles in high yields. nih.gov Similarly, a one-pot reaction of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones with chalcones in the presence of p-TsOH and DDQ results in polyfunctionalized carbazoles. nih.gov

Reaction TypeCatalyst/PromoterStarting MaterialsProductYield (%)Reference
Domino Diels-Alderp-TsOH, DDQ3-(Indol-3-yl)maleimides, ChalconePyrrolo[3,4-c]carbazolesHigh nih.govbeilstein-archives.org
Domino Diels-Alderp-TsOH, DDQ3-(Indol-3-yl)-1,3-diphenylpropan-1-ones, ChalconesPolyfunctionalized carbazolesSatisfactory nih.govbeilstein-archives.orgbeilstein-journals.org
Three-component reactionCuSO₄Aromatic aldehydes, Ethylindole-3-acetate, 4-Arylidene-5-methyl-2-phenylpyrazol-3-onesSpiro[carbazole-3,4'-pyrazoles]Good nih.govresearchgate.net
Domino ReactionSnCl₄2-Indolylmethylpivalates, ArenesCyclo[b]fused Carbazoles- acs.org

Regioselective Synthesis and Stereochemical Control

The regioselective construction of the carbazolo[3,4-c]carbazole framework, which dictates the specific fusion pattern of the heterocyclic rings, is a critical aspect of its synthesis. Achieving the desired [3,4-c] connectivity over other possible isomers requires carefully designed synthetic routes that direct the cyclization steps in a controlled manner.

One powerful strategy for achieving regioselectivity in the synthesis of complex carbazole systems is the use of intramolecular cyclization reactions of strategically substituted precursors. For instance, palladium-catalyzed intramolecular direct arylation can be a highly regioselective method for forming carbazole rings. The regioselectivity in such reactions is often governed by the substitution pattern of the starting materials, where steric and electronic factors direct the C-H activation and subsequent C-C bond formation to a specific position. While a direct synthetic route for this compound is not extensively detailed in publicly available literature, analogous syntheses of substituted carbazoles often employ precursors where the positions of leaving groups and directing groups are pre-determined to favor the formation of a single regioisomer.

Stereochemical control is particularly relevant for the "dihydro" form of the title compound, which implies the presence of stereocenters. The synthesis of related dihydrocarbazole systems has been approached through various stereoselective methods. Asymmetric synthesis of dihydrocarbazoles has been achieved through enantioselective tandem Friedel–Crafts alkylation/annulation of indoles with diazoacetoacetate enones. rsc.orgnih.gov This approach utilizes a dual-metallic catalyst system to induce chirality and afford dihydrocarbazoles with high enantiomeric excess.

In the synthesis of analogous polycyclic systems like tetrahydropyrrolo[3,4-c]carbazoles, stereochemical outcomes are a key consideration. The p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone, for example, yields diastereoisomers of the tetrahydro product. nih.govbeilstein-archives.org The ratio of these diastereomers is influenced by the reaction conditions and the nature of the substituents. Subsequent dehydrogenation can then lead to the fully aromatized system. This highlights the importance of controlling the stereochemistry during the initial cyclization to obtain a specific stereoisomer of the dihydro-polycyclic system.

Table 1: Comparison of Methodologies for Stereochemical Control in Dihydrocarbazole and Analogous Systems
MethodologyKey FeaturesStereochemical OutcomeReference Example
Asymmetric Friedel–Crafts Alkylation/AnnulationDual-metallic catalyst system (e.g., Rh(II)/Sc(III))High enantioselectivity (excellent ee values)Synthesis of chiral dihydrocarbazoles rsc.orgnih.gov
Domino Diels-Alder ReactionAcid-catalyzed cycloadditionFormation of diastereomersSynthesis of tetrahydropyrrolo[3,4-c]carbazoles nih.govbeilstein-archives.org
Divergent Cascade Reaction of Donor-Acceptor CyclopropanesLewis-acid-mediated (4+3) cyclizationStereoselective formation of functionalized cycloheptannelated indolesSynthesis of functionalized dihydrocarbazoles acs.org

Scalable Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale production of this compound and related compounds necessitates a focus on process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations for scalable synthesis include the choice of starting materials, reaction conditions, and purification methods.

For the synthesis of carbazoles in general, traditional methods are often being replaced by more efficient catalytic processes. For instance, the development of iridium-containing catalysts for the dehydrogenation of diphenylamine (B1679370) derivatives offers a route to carbazoles with good yields and high selectivity, which is amenable to industrial application. google.com Such catalytic processes often allow for lower reaction temperatures and pressures compared to classical methods, enhancing the safety and energy efficiency of the process.

Process optimization for the synthesis of polycyclic aromatic amines and related heterocycles often involves a systematic study of reaction parameters. This can include the optimization of catalyst loading, solvent selection, temperature, and reaction time to maximize yield and minimize the formation of byproducts. For example, in the synthesis of carbazole derivatives, microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. This includes the use of less hazardous solvents, minimizing waste, and developing catalytic reactions that can be run under milder conditions. For the large-scale production of compounds like this compound, the development of continuous flow processes could offer significant advantages over batch production, including better heat and mass transfer, improved safety, and more consistent product quality.

Table 2: Key Parameters for Process Optimization in Carbazole Synthesis
ParameterConsiderations for Scalability and OptimizationPotential Benefits
Catalyst SystemUse of highly active and recyclable catalysts (e.g., noble metal catalysts on a solid support).Reduced cost, simplified purification, and improved sustainability.
Reaction ConditionsOptimization of temperature, pressure, and reaction time. Use of microwave or flow chemistry.Increased yield, reduced energy consumption, and enhanced safety.
Solvent SelectionUse of greener solvents, solvent-free conditions, or biphasic systems for easier product separation.Reduced environmental impact and simplified downstream processing.
PurificationDevelopment of non-chromatographic purification methods such as crystallization or selective precipitation.Reduced solvent waste and lower production costs.

Theoretical and Computational Investigations of 5,10 Dihydrocarbazolo 3,4 C Carbazole

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to predicting the electronic properties of molecules, offering a microscopic view of orbital energies, electron distribution, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scholarena.com For carbazole-based systems, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining molecular orbital properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netjnsam.com These frontier orbitals are crucial in determining the optoelectronic and charge transport capabilities of a material. jnsam.comjnsam.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. scholarena.com In many carbazole (B46965) derivatives, the HOMO is localized on the electron-rich carbazole unit, while the LUMO is distributed across an acceptor moiety, indicating a charge-transfer character upon excitation. rsc.org The introduction of different functional groups to the carbazole core can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's properties for specific applications like organic light-emitting diodes (OLEDs) or solar cells. mdpi.comresearchgate.net For instance, enlarging the π-conjugated area typically leads to a red shift in the absorption spectra, while introducing electron-donating groups can cause a slight blue shift. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Carbazole Derivatives (Calculated via DFT)

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Carbazole -5.89 -3.33 2.56
3,6-diethynyl-9-phenylcarbazole -5.50 -2.20 3.30
Benzo(b)carbazole -5.30 -1.90 3.40

Note: The data presented are for illustrative purposes and are derived from studies on various carbazole derivatives. Specific values for 5,10-Dihydrocarbazolo[3,4-c]carbazole would require dedicated computational analysis.

Computational modeling allows for the visualization and analysis of the electron density distribution within a molecule, providing insights into its chemical behavior. The electron density distribution in carbazole and its derivatives reveals a high electron density around the nitrogen atom and the aromatic rings, which is characteristic of their electron-rich nature. researchgate.netemu.edu.tr This property is fundamental to their use as hole-transporting materials in electronic devices. mdpi.com

Electrostatic potential (ESP) maps, generated from computational data, can predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For carbazole derivatives, these maps typically show negative potential around the nitrogen atom, indicating its nucleophilic character. The distribution of electron density can be significantly influenced by the presence of substituent groups. jnsam.com

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

For carbazole-based materials, MD simulations can provide insights into the packing of molecules in the solid state, which is crucial for charge transport properties in organic semiconductors. nih.gov Simulations can also be used to study the dynamics of excited states, such as singlet-singlet annihilation and excimer formation, which are important processes in the photophysics of these materials. mdpi.comresearchgate.net The flexibility of the molecular structure, including the presence of rotatable bonds, can influence the binding of carbazole derivatives to biological targets, a factor that can be explored through MD simulations. nih.gov

Mechanistic Elucidation of Reaction Pathways and Energy Landscapes

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the energy landscapes, identifying transition states, and calculating reaction barriers. mdpi.comnih.gov

For the synthesis of carbazoles, computational studies have been employed to propose and validate reaction mechanisms. For example, in the rhodium-catalyzed formation of carbazoles from biaryl azides, computational analysis can help distinguish between different possible pathways, such as concerted C-H insertion, electrophilic aromatic substitution, or electrocyclization. nih.gov DFT calculations can be used to determine the energies of intermediates and transition states along these pathways, providing a detailed picture of the reaction mechanism. nih.gov In gold-catalyzed cyclization reactions of indole-tethered allenes to form carbazoles, computational modeling has helped to elucidate the role of the catalyst and the nature of the key intermediates. chim.it

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Theoretical calculations can predict KIEs, offering deep insights into the transition state structure and the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. princeton.eduyoutube.com

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For example, in a reaction involving C-H bond cleavage, replacing hydrogen with deuterium (B1214612) would result in a significantly slower reaction rate if this bond breaking is part of the rate-limiting step. princeton.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, but the hybridization or bonding environment of the atom changes during the reaction. nih.gov

In the study of carbazole formation, the absence of a primary intramolecular KIE in certain rhodium-catalyzed reactions suggested that C-H bond cleavage occurs after the product-determining step. nih.gov Theoretical examination of KIEs can thus be a powerful tool to corroborate or refute proposed reaction mechanisms. youtube.comnih.gov

In Silico Design Principles for Carbazole-Derived Extended π-Systems

The design of novel carbazole-derived extended π-systems, including structures like this compound, is guided by several key in silico principles aimed at tuning their electronic and optical properties for specific applications, particularly in the realm of organic electronics. Computational modeling allows for the systematic investigation of how structural modifications influence the material's performance before undertaking complex and resource-intensive synthesis.

A primary design principle involves the strategic extension of the π-conjugated system. Fusing multiple carbazole units, as seen in this compound, leads to a larger delocalized electron system. This extension of conjugation typically results in a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which is a critical parameter for optoelectronic applications. A smaller energy gap generally leads to a red-shift in the absorption and emission spectra, allowing the material to interact with a broader range of the electromagnetic spectrum. Theoretical studies on various carbazole derivatives have consistently shown that increasing the conjugation length is an effective strategy for tuning these properties.

Another significant design strategy is the introduction of electron-donating and electron-withdrawing groups into the carbazole framework. While this compound itself is a symmetric, donor-rich system, the principles of donor-acceptor (D-A) architecture are central to the design of many functional carbazole derivatives. Computational studies, often employing Density Functional Theory (DFT), are used to predict how the nature and position of substituent groups will alter the energy levels of the frontier molecular orbitals. This allows for the fine-tuning of properties such as charge injection and transport capabilities, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular geometry, including planarity and symmetry, is also a critical factor in the in silico design process. The rigid and planar structure of the fused carbazole core in this compound is expected to promote effective π-π stacking in the solid state, which is beneficial for charge transport. Computational methods can predict the preferred molecular conformations and packing arrangements, providing insights into the material's morphology and its impact on electronic properties. For instance, maintaining a high degree of planarity is often desirable for maximizing intermolecular electronic coupling.

The following table summarizes key in silico design principles for carbazole-derived extended π-systems and their predicted effects on the material's properties.

Design PrinciplePredicted Effect on PropertiesRelevance to this compound
Extension of π-Conjugation - Smaller HOMO-LUMO gap- Red-shift in absorption/emission spectra- Enhanced charge carrier mobilityThe fused carbazole structure inherently possesses an extended π-system, which is expected to result in favorable optoelectronic properties.
Donor-Acceptor Architecture - Tunable HOMO/LUMO energy levels- Intramolecular charge transfer characteristics- Improved charge injection/separationWhile the parent molecule is a donor system, this principle is crucial for designing functional derivatives with tailored electronic properties.
Molecular Geometry (Planarity) - Enhanced π-π stacking- Improved charge transport- Increased thermal stabilityThe rigid, planar structure is anticipated to facilitate efficient intermolecular interactions, which is advantageous for electronic device performance.
Functionalization - Altered solubility and processability- Fine-tuning of electronic properties- Modified solid-state packingThe nitrogen atoms and aromatic rings offer sites for functionalization to further optimize the material's characteristics for specific applications.

These design principles, evaluated through computational chemistry, provide a powerful toolkit for the rational design of new carbazole-based materials with desired functionalities.

Utilization of Computational Chemistry Databases for Molecular Characterization

Computational chemistry databases play a crucial role in the initial characterization of novel compounds like this compound. These databases provide a repository of calculated molecular properties that can offer a preliminary assessment of a molecule's potential behavior and characteristics before or in conjunction with experimental synthesis and analysis.

For a molecule such as this compound, which may not yet have extensive experimental data available, computational databases can provide valuable baseline information. This data is typically generated using standardized computational methods, such as DFT or semi-empirical methods, allowing for a degree of comparability between different molecules.

One of the primary uses of these databases is to obtain fundamental molecular descriptors. These can include basic properties such as molecular weight and formula, as well as more complex calculated parameters that give insight into the molecule's physicochemical properties. For instance, the topological polar surface area (TPSA) can be used to estimate the polarity of the molecule, which has implications for its solubility and intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) is another important parameter that provides an indication of the molecule's hydrophobicity.

Furthermore, these databases can provide information related to the molecule's three-dimensional structure and reactivity. This includes the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, which can influence the molecule's conformational flexibility and its ability to participate in specific intermolecular interactions.

The table below presents a set of computationally derived molecular properties for this compound, as might be found in a computational chemistry database. chemscene.com

PropertyValueDescription
Molecular Formula C₂₂H₁₄N₂The elemental composition of the molecule.
Molecular Weight 306.36 g/mol The mass of one mole of the compound.
Topological Polar Surface Area (TPSA) 31.58 ŲAn indicator of the molecule's polarity, based on the surface sum over all polar atoms.
LogP (Octanol-Water Partition Coefficient) 6.1088A measure of the molecule's hydrophobicity.
Hydrogen Bond Donors 2The number of hydrogen atoms attached to electronegative atoms (in this case, nitrogen).
Hydrogen Bond Acceptors 0The number of electronegative atoms with lone pairs that can accept a hydrogen bond.
Rotatable Bonds 0The number of bonds that can rotate freely, indicating the molecule's rigidity.

While these database values provide a useful starting point, more in-depth computational studies are often required for a comprehensive understanding of the molecule's electronic and optical properties. These advanced calculations, which go beyond the scope of standard database entries, can provide detailed information on the frontier molecular orbitals, excited states, and potential charge transport characteristics of this compound, thereby guiding its potential application in advanced materials.

Advanced Spectroscopic Characterization Techniques for 5,10 Dihydrocarbazolo 3,4 C Carbazole

High-Resolution Infrared (IR) Absorption Spectroscopy for Vibrational Mode Analysis

High-resolution infrared (IR) absorption spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For a complex, polycyclic aromatic amine like 5,10-Dihydrocarbazolo[3,4-c]carbazole, the IR spectrum reveals a unique fingerprint based on the vibrations of its covalent bonds. msu.edu Each absorption band in the spectrum corresponds to a specific vibrational motion, such as stretching or bending, at a quantized frequency. msu.edu

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted. The N-H stretching vibration of the secondary amine within the carbazole (B46965) moieties is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated at wavenumbers slightly above 3000 cm⁻¹, a region characteristic for hydrogens attached to sp²-hybridized carbon atoms. vscht.cz In contrast, C-H stretches from any saturated carbons would appear just below 3000 cm⁻¹. vscht.cz

The aromatic C-C stretching vibrations within the fused ring system give rise to multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz Furthermore, C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ range. The region below 1000 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands arising from C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern on the aromatic rings. msu.edu A detailed analysis of these vibrational modes, often supported by computational calculations, provides precise information about the molecule's bonding and structure. esisresearch.orgscilit.com

Interactive Table: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium
Aromatic C-H StretchAromatic Ring3000 - 3100Medium
C=C Aromatic Ring StretchAromatic Ring1400 - 1600Variable
C-N StretchAromatic Amine1250 - 1350Strong
C-H Out-of-Plane BendAromatic Ring650 - 1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For conjugated systems like this compound, this technique is particularly informative. The extensive π-conjugated system, formed by the fused aromatic rings, is expected to give rise to intense absorption bands.

These absorptions are primarily attributed to π→π* electronic transitions, where an electron is promoted from a lower-energy bonding (π) molecular orbital to a higher-energy anti-bonding (π*) molecular orbital. researchgate.net The energy required for this transition, and thus the wavelength of maximum absorption (λ_max), is directly related to the extent of conjugation in the molecule. The planar, fused-ring structure of this compound creates a large, delocalized electron system, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO gap is expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to the parent carbazole molecule. The resulting spectrum would likely show several distinct bands in the near-ultraviolet region, corresponding to transitions to different excited singlet states (S₀→S₁, S₀→S₂, etc.). researchgate.net

Interactive Table: Typical Electronic Transitions in Carbazole-Based Systems

Transition TypeOrbitals InvolvedTypical Wavelength RegionDescription
π → ππ → π250 - 400 nmExcitation of an electron from a bonding to an anti-bonding pi orbital.
n → πn → π> 300 nmExcitation of a non-bonding electron (from Nitrogen) to a pi anti-bonding orbital. Usually weaker than π→π*.

Photoluminescence and Fluorescence Spectroscopic Techniques for Excited State Behavior

Photoluminescence (PL) and fluorescence spectroscopy are powerful tools for studying the properties of electronically excited states. These techniques involve exciting a molecule with light and then detecting the emitted photons as the molecule relaxes back to its ground state. Carbazole and its derivatives are well-known for their strong fluorescence, a property that is anticipated in the rigid, planar structure of this compound. researchgate.net

Upon absorption of a photon, the molecule is promoted to an excited singlet state (typically S₁). From this state, it can relax to the ground state (S₀) by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy is known as the Stokes shift. mdpi.com The fluorescence spectrum provides information about the energy of the S₁ state.

Time-resolved fluorescence measurements, such as Time-Correlated Single-Photon Counting (TCSPC), can determine the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before emitting a photon. mdpi.comnih.gov This lifetime is a critical parameter for understanding the dynamics of the excited state and can be influenced by various competing non-radiative decay processes, such as internal conversion and intersystem crossing to a triplet state. mdpi.com The high structural rigidity of this compound is expected to minimize non-radiative decay pathways that involve molecular vibrations or rotations, potentially leading to a high fluorescence quantum yield.

Interactive Table: Key Parameters from Photoluminescence Spectroscopy

ParameterSymbolDescriptionInformation Gained
Excitation Wavelengthλ_exWavelength of light used to excite the molecule.Selectively populates specific electronic states.
Emission Wavelengthλ_emWavelength of light emitted during fluorescence.Energy of the first excited singlet state (S₁).
Stokes ShiftΔλThe difference between the maximum excitation and emission wavelengths.Information on structural relaxation in the excited state.
Fluorescence Lifetimeτ_FThe average time a molecule remains in the excited state.Rate of radiative and non-radiative decay processes.
Fluorescence Quantum YieldΦ_FThe ratio of photons emitted to photons absorbed.Efficiency of the fluorescence process.

Ultrafast Pump-Probe Spectroscopy for Excited State Dynamics

To resolve the intricate sequence of events that occur immediately after photoexcitation, ultrafast pump-probe spectroscopy is utilized. This technique uses two ultrashort laser pulses—a "pump" pulse to excite the molecule and a delayed "probe" pulse to monitor the changes in absorption as the molecule relaxes. By varying the time delay between the pump and probe, it is possible to track the excited-state populations on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. nih.govrsc.org

For a molecule like this compound, excitation with a UV pump pulse would initially populate a higher excited singlet state (Sₓ). Pump-probe spectroscopy can directly observe the subsequent ultrafast internal conversion (IC) from Sₓ to the lowest excited singlet state (S₁), a process that typically occurs in hundreds of femtoseconds. mdpi.comrsc.org Once in the S₁ state, the molecule can follow several relaxation pathways. The decay of the S₁ state, through fluorescence or intersystem crossing (ISC) to the triplet manifold (T₁), can be monitored. mdpi.comresearchgate.net The technique can detect the transient absorption signals of the S₁ state and the subsequent growth of the absorption signal corresponding to the T₁ state. This provides precise measurements of the time constants for these fundamental photophysical processes, offering a complete picture of the molecule's excited-state energy landscape and relaxation dynamics. mdpi.com

Interactive Table: Typical Excited-State Processes and Timescales in Carbazoles

ProcessDescriptionTypical Timescale
Internal Conversion (IC)Relaxation from a higher to a lower singlet state (Sₓ → S₁)< 1 picosecond (ps)
Vibrational CoolingDissipation of excess vibrational energy in the S₁ state1 - 20 picoseconds (ps)
Intersystem Crossing (ISC)Transition from a singlet to a triplet state (S₁ → T₁)Nanoseconds (ns)
FluorescenceRadiative decay from the S₁ to the S₀ stateNanoseconds (ns)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure Details

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique that provides detailed information about the unoccupied electronic states and the local bonding environment of specific elements within a molecule. It involves tuning the energy of X-rays to excite a core-level electron (e.g., from the Carbon 1s or Nitrogen 1s orbital) to an unoccupied molecular orbital.

For this compound, NEXAFS spectra at the carbon and nitrogen K-edges would reveal sharp peaks corresponding to transitions into unoccupied π* and σ* orbitals. The energies and intensities of these peaks are highly sensitive to the local chemical environment, providing a fingerprint of the C-C, C-H, and C-N bonding within the fused aromatic system.

A key advantage of NEXAFS is its sensitivity to molecular orientation. By using linearly polarized X-rays and analyzing the absorption intensity as a function of the sample's orientation relative to the X-ray polarization vector, the spatial orientation of specific orbitals can be determined. For thin films of this compound, this angle-resolved NEXAFS analysis could precisely determine the average tilt angle of the planar molecules relative to a substrate surface, which is critical information for applications in organic electronics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, NMR provides unambiguous confirmation of its covalent framework.

The ¹H NMR spectrum would be expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the various non-equivalent protons on the fused carbazole rings. The exact chemical shifts and splitting patterns (due to spin-spin coupling with neighboring protons) would confirm the substitution pattern and connectivity of the aromatic system. The proton attached to the nitrogen atom (N-H) would likely appear as a broader singlet at a different chemical shift, which could be confirmed by a D₂O exchange experiment.

The ¹³C NMR spectrum would complement the proton data, showing a unique signal for each chemically distinct carbon atom in the molecule. The chemical shifts would differentiate between carbons in different parts of the aromatic rings and those directly bonded to the nitrogen atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish direct correlations between connected protons and between protons and their directly attached carbons, respectively, providing definitive proof of the molecule's intricate structure.

Interactive Table: Predicted ¹H NMR Chemical Shift Regions for this compound

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic (C-H)7.0 - 9.0Doublets, Triplets, Multiplets
Amine (N-H)8.0 - 11.0Broad Singlet

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and confirming its elemental composition. For this compound, MS provides the definitive verification of its identity. chemscene.com

The molecular formula of the compound is C₂₂H₁₄N₂, which corresponds to a monoisotopic molecular weight of approximately 306.1157 g/mol . chemscene.com High-Resolution Mass Spectrometry (HRMS) is capable of measuring this mass with very high precision (typically to within a few parts per million). This accuracy allows for the unambiguous determination of the elemental formula, as C₂₂H₁₄N₂ can be distinguished from other combinations of atoms that might have a similar nominal mass. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used to generate the molecular ion [M+H]⁺ or the radical cation [M]⁺˙ for analysis. The resulting mass spectrum would show a prominent peak at the expected m/z value, confirming the molecular composition of the synthesized compound.

Interactive Table: Molecular Composition Data for this compound

PropertyValue
Molecular FormulaC₂₂H₁₄N₂
Molecular Weight (Nominal)306 g/mol
Exact Mass (Monoisotopic)306.1157 u

Mechanistic Studies of Transformations Involving the 5,10 Dihydrocarbazolo 3,4 C Carbazole Core

Elucidation of Catalyst-Substrate Interactions in Synthetic Pathways

The formation of the carbazolo[3,4-c]carbazole skeleton is often facilitated by catalysts that play a pivotal role in activating substrates and directing the course of the reaction. Various catalytic systems have been employed, each exhibiting distinct modes of interaction.

One prominent method involves the acid-catalyzed domino Diels-Alder reaction to form related polyfunctionalized carbazole (B46965) structures. In this pathway, an acid catalyst like p-toluenesulfonic acid (p-TsOH) is essential for the reaction to proceed. nih.govbeilstein-archives.org The catalyst facilitates the cycloaddition by activating the dienophile, followed by a sequential aromatization process to yield the final carbazole product. nih.gov

Transition metal catalysts are also widely used to construct the carbazole ring system. Palladium-catalyzed intramolecular cyclization represents an efficient route. nih.gov In a typical procedure, a palladium(II) acetate (B1210297) [Pd(OAc)2] catalyst, in conjunction with a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy3), is used to cyclize N-arylated o-iodoaniline precursors. nih.gov Although the precise mechanism is not always fully established, the process is believed to involve oxidative addition of the palladium catalyst to the aryl-iodide bond, followed by intramolecular C-H activation or related cyclization steps. nih.gov

Furthermore, rhodium catalysts have been utilized for site-selective C-H activation and functionalization of the carbazole core. chim.it Cationic rhodium complexes can mediate the Grignard-type addition of carbazoles to activated carbonyl compounds, demonstrating the catalyst's role in activating specific C-H bonds for new bond formation. chim.it

Catalytic SystemReaction TypeRole of CatalystReference
p-Toluenesulfonic acid (p-TsOH)Diels-Alder ReactionActivates dienophile for cycloaddition nih.govbeilstein-archives.org
Pd(OAc)2 / PCy3Intramolecular CyclizationCatalyzes C-N bond formation via C-H activation nih.gov
[RhCp*Cl2]2 / AgSbF6C-H Bond ActivationMediates site-selective addition to carbonyls chim.it

Identification and Characterization of Reaction Intermediates

Identifying the transient species formed during a reaction is fundamental to confirming its mechanism. For transformations involving the carbazolo[3,4-c]carbazole core, several key intermediates have been proposed and characterized using spectroscopic and analytical techniques.

In the context of the domino Diels-Alder synthesis, tetrahydrocarbazole derivatives are proposed as crucial intermediates. nih.gov These non-aromatic species are formed after the initial cycloaddition and undergo a subsequent oxidation step, often using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final aromatized carbazole product. nih.gov

In photochemical and electrochemical pathways, carbazole radical cations are primary intermediates. rsc.orgresearcher.life Upon photoexcitation, an electron transfer step can occur, generating the radical cation (e.g., N-ethylcarbazole radical cation, N-EC˙+). rsc.org These species have been extensively studied using transient absorption spectroscopy, which reveals their characteristic absorption bands and lifetimes on picosecond to nanosecond timescales. rsc.orgresearchgate.netrsc.org The dimerization mechanism leading to polymeric structures is understood to involve the reaction of one such radical cation with a neutral carbazole molecule. researcher.life

Beyond radical cations, the initial photoexcitation of carbazole populates short-lived singlet (S1) and triplet (T1) excited states. mdpi.com These electronic states are themselves key intermediates, as their decay pathways (fluorescence, intersystem crossing, electron transfer) dictate the subsequent chemical transformations. rsc.orgmdpi.com For instance, electron transfer can occur from the S1 state in competition with intersystem crossing to the T1 state, from which further reactions can also proceed. rsc.org In some cases, the N-centered carbazolyl π-radical has been generated and characterized, with the unpaired electron delocalized over the central five-membered ring. acs.org

Role of Photoexcitation in Driving Chemical Transformations

Photoexcitation provides the energy required to access excited electronic states, opening up reaction pathways that are often inaccessible under thermal conditions. For carbazole derivatives, light plays a definitive role in initiating transformative processes, primarily through photoinduced electron transfer (PET).

The absorption of UV or visible light promotes the carbazole moiety to an excited state, making it a potent electron donor. rsc.org In the presence of a suitable electron acceptor, an electron is transferred, generating a carbazole radical cation. rsc.org This PET process is the foundational step in the photochemically activated polymerization of carbazole monomers. rsc.org The kinetics of this electron transfer have been studied in detail, showing that it can be a diffusion-limited process occurring from the first excited singlet (S1) state. rsc.org

Photoexcitation can also drive intramolecular cyclization reactions. rsc.orgnih.gov For example, N-substituted carbazole derivatives of benzo[e] researchgate.netmdpi.comrsc.orgtriazine undergo photocyclization to yield novel, stable carbazole-fused Blatter radicals. rsc.orgnih.govrsc.org This transformation demonstrates a direct conversion of light energy into the chemical energy required for bond formation. The efficiency of such reactions can be solvent-dependent, indicating the role of the environment in stabilizing the excited states or intermediates involved. rsc.org

Furthermore, irradiation of carbazole in specific media can lead to functionalization of the ring. Studies in chloromethane (B1201357) solvents have shown that photoexcitation can induce a single electron transfer (PSET) process, resulting in the formation of 1-chloro and 3-chloro carbazoles as the main products. researchgate.net

Radical Mechanism Investigations

Many transformations of the carbazole core proceed through radical intermediates. The generation and reactivity of these species have been investigated using a combination of spectroscopic techniques and computational methods.

The formation of carbazole radical cations is a well-documented phenomenon in both photochemical and electrochemical reactions. rsc.orgresearcher.life Transient absorption spectroscopy is a primary tool for these investigations, allowing for the direct observation of the radical cation and the measurement of its formation and decay kinetics. researchgate.netrsc.org These studies confirm that upon photoexcitation in the presence of an electron acceptor, the radical cation is generated via electron transfer from the excited singlet or triplet state of the carbazole. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to characterize radical species. nih.gov It provides information about the electronic structure and environment of the unpaired electron. In studies of carbazole-fused Blatter radicals, EPR spectroscopy, in conjunction with DFT calculations, confirmed significant spin delocalization onto the carbazole framework. rsc.org In iron(III) carbazole complexes, EPR has been used to probe the spin states of the metal centers and identify magnetic interactions within the material. nih.gov

The characterization of the N-carbazolyl radical identified it as a π-radical, where the unpaired electron resides in a p-orbital and is delocalized across the π-system of the central five-membered ring. acs.org This delocalization contributes to the relative stability of the radical intermediate.

Radical SpeciesMethod of GenerationCharacterization TechniqueKey FindingReference
Carbazole Radical CationPhotoinduced Electron TransferTransient Absorption SpectroscopyKey intermediate in photopolymerization. rsc.org
Carbazole-fused Blatter RadicalPhotocyclizationEPR Spectroscopy, UV-vis, XRDStable, isolable radical with spin delocalization. rsc.orgnih.gov
N-Carbazolyl π-RadicalPyrolysisPhotoelectron SpectroscopyUnpaired electron is delocalized on the 5-membered ring. acs.org

Influence of Structural Modifications on Reaction Selectivity and Efficiency

Modifying the peripheral structure of the carbazole core or its precursors can have a profound impact on the selectivity and efficiency of chemical reactions. These modifications can exert steric or electronic effects that favor certain pathways over others.

In the synthesis of polyfunctionalized carbazoles via the Diels-Alder reaction, the nature of the substituents on the reactants influences the reaction outcome. While various electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups on the chalcone (B49325) dienophile were well-tolerated and gave products in good yields, the presence of a strongly electron-withdrawing nitro group led to a slightly lower yield. nih.gov

Structural modifications are also critical in the synthesis of stable radicals. In the photocyclization to form carbazole-fused Blatter radicals, an unsubstituted precursor gave the desired radical in 45% yield and was susceptible to oxidation. rsc.org However, introducing bulky tert-butyl groups onto the carbazole framework provided steric protection, preventing this unwanted side reaction and increasing the isolated yield of the stable radical to 70%. nih.gov

The concept of using directing groups to control reaction selectivity is well-established in the C-H functionalization of carbazoles. chim.it By installing a specific directing group at the nitrogen atom, transition metal-catalyzed reactions can be guided to functionalize specific positions on the carbazole ring (e.g., C1, C2, C4), a feat that is difficult to achieve with unsubstituted carbazole due to the multiple reactive sites. chim.it

Furthermore, steric hindrance can affect the efficiency of intermolecular reactions. In PET reactions between photoexcited N-ethylcarbazole and a series of diphenyliodonium (B167342) electron acceptors, increasing the steric bulk of the acceptor by adding para-alkyl groups was found to decrease the bimolecular rate coefficient for electron transfer. rsc.org This demonstrates that structural modifications, even when not directly on the carbazole core, can significantly influence reaction efficiency. rsc.org

Advanced Applications and Research Directions in Materials Science and Organic Electronics

Design and Development of 5,10-Dihydrocarbazolo[3,4-c]carbazole Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in determining device efficiency, stability, and lifespan. Derivatives of this compound have emerged as promising candidates for host materials due to their inherent properties. An ideal host material should possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport for efficient recombination, and high thermal and morphological stability. Carbazole-based compounds, known for being electron-rich, exhibit good hole-transporting properties. The fused-ring structure of this compound enhances rigidity, which helps in suppressing non-radiative decay pathways and improving the stability of the material.

Achieving balanced charge transport—where both holes and electrons are injected and transported efficiently to the emissive layer—is crucial for high-performance OLEDs. Carbazole (B46965) moieties are inherently good hole transporters. To improve electron transport and achieve a more balanced charge mobility, various strategies are employed.

One common approach is the creation of bipolar host materials . This involves chemically modifying the this compound core by introducing electron-withdrawing (acceptor) groups to complement the electron-donating (donor) nature of the carbazole framework. For instance, incorporating units like oxadiazole, triazine, or cyanoarenes can enhance electron mobility. This A-D-A' (Acceptor-Donor-Acceptor) or D-A (Donor-Acceptor) molecular design facilitates more balanced charge injection and transport, leading to a wider recombination zone within the emissive layer and thus higher efficiency.

Another strategy involves the peripheral functionalization of the carbazole core. Attaching different aromatic or heterocyclic groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning helps in reducing the energy barrier for charge injection from adjacent layers. For example, linking pyridinyl-carbazole fragments has been shown to create host materials with balanced charge transport, leading to low turn-on voltages in the resulting OLEDs. The spatial arrangement and dihedral angle between the donor and acceptor units also play a significant role; a twisted structure can help inhibit molecular aggregation and suppress exciton (B1674681) quenching, thereby facilitating better charge transport.

Some studies have explored blending the carbazole-based host with an n-type material to form an exciplex-forming host . This can significantly improve electron injection and transport, leading to highly efficient devices.

StrategyMolecular Design PrincipleImpact on Charge TransportRepresentative Functional Groups
Bipolar Host Creation Incorporating electron-donating (D) and electron-accepting (A) moieties.Balances hole and electron mobility.Oxadiazole, Triazine, Cyanoarenes
Peripheral Functionalization Attaching various groups to the core structure.Tunes HOMO/LUMO levels for better charge injection.Pyridinyl, Phenylimidazole
Exciplex Formation Blending with an n-type material.Enhances electron injection and transport.TCTA blended with CNCzOXD derivatives

The electronic and photophysical properties of host materials, such as triplet energy (ET), energy gap, and photoluminescence quantum yield (PLQY), are critical for OLED performance. For phosphorescent OLEDs (PhOLEDs), the host's triplet energy must be higher than that of the phosphorescent guest emitter to prevent reverse energy transfer and ensure efficient confinement of triplet excitons on the guest molecules.

The rigid and extended π-conjugated system of this compound derivatives provides a high triplet energy, making them suitable hosts for a wide range of phosphorescent emitters, including blue, green, and red ones. Chemical modification allows for precise tuning of these properties. For example, extending the π-conjugation of the carbazole unit can enhance the operational lifetime of the OLED.

Introducing bulky side groups, such as tert-butyl, can increase the steric hindrance, which helps to prevent intermolecular interactions like π-π stacking. This minimizes concentration quenching and maintains a high PLQY in the solid state. The choice of linking topology (e.g., meta- vs. para-substitution) in bipolar molecules can also influence the triplet energy and charge mobility, thereby affecting device efficiency.

The development of carbazole-imidazole derivatives has shown promise, exhibiting high triplet energies (above 3.0 eV) and good hole mobility. These materials can act as hosts in green and red PhOLEDs, achieving high external quantum efficiencies (EQEs).

Derivative TypeKey FeatureTriplet Energy (ET)Application/Performance
Benzothienocarbazole-based Extended π-conjugationHighEnhanced OLED lifetime (LT50 ~23,000 h for green PhOLED).
Pyridinyl-Carbazole Bipolar character~2.8 eVEfficient blue and green PhOLEDs (EQE up to 10.3%).
Imidazole-Carbazole Bipolar charge transport>3.0 eVHosts for sky-blue, green, and red PhOLEDs (EQE up to 8.3%).
Organoboron-Carbazole Low-lying HOMO levelsHighSuppresses hole trapping for efficient narrowband blue hyperfluorescence.

Integration into Photovoltaic Devices and Organic Solar Cells Research

The favorable electronic properties of carbazole derivatives, particularly their strong electron-donating nature and efficient hole transport, make them excellent candidates for donor materials in organic photovoltaic (OPV) devices. In the typical bulk heterojunction (BHJ) structure of an organic solar cell, a donor material is blended with an acceptor material (like fullerene derivatives) to create the active layer where charge separation occurs.

Carbazole-based molecules are utilized in designing sensitizers for dye-sensitized solar cells (DSSCs) and as donor materials in small-molecule organic solar cells (SM-OPVs). The molecular architecture is often based on a Donor-π-Acceptor (D-π-A) design, where the carbazole unit serves as the electron donor, a π-conjugated bridge facilitates intramolecular charge transfer, and an electron-accepting group acts as an anchor to the semiconductor (e.g., TiO₂) or as the acceptor unit itself.

By modifying the acceptor end-groups in A-D-A small molecules with a central carbazole core, researchers can tune the absorption spectrum and energy levels of the material. For example, using a stronger electron-withdrawing end-group like 1,3-indanedione compared to rhodanine (B49660) can lead to a red-shifted absorption and a narrower bandgap. This allows the solar cell to harvest a broader range of the solar spectrum, improving the short-circuit current density (Jsc). Such modifications have led to power conversion efficiencies (PCEs) exceeding 6% in carbazole-based SM-OPVs, which is significant for this class of materials. Furthermore, the planar structure of certain end-groups can facilitate better phase separation and morphology in the active layer, leading to an improved fill factor (FF) and balanced charge mobility.

Device TypeRole of Carbazole DerivativeKey Molecular StructureAchieved Performance Metric
SM-OPV Donor MaterialA-D-A (e.g., DI3TCz)PCE: 6.46%, Voc: 0.97 V, Jsc: 10.40 mA cm⁻¹, FF: 0.65
DSSC Sensitizer/DyeD-π-A (e.g., CAR-TPA)PCE: 2.12%

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The rigid, planar, and functionalizable nature of the this compound backbone makes it an excellent building block, or "tecton," for constructing complex, ordered supramolecular architectures through self-assembly processes.

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined three-dimensional structures like metallosupramolecular cages and polyhedra. This "bottom-up" approach utilizes the predictable bonding between metal ions (as acceptors) and organic ligands (as donors) to form highly symmetric architectures.

Derivatives of this compound can be functionalized with coordinating groups, such as pyridyls, to act as multitopic ligands. When these ligands are combined with appropriate metal precursors (e.g., platinum(II) or palladium(II) complexes), they can spontaneously assemble into complex structures. The defined angles and lengths of the carbazole-based ligands direct the formation of specific geometries, such as tetragonal prisms or other polyhedra. These nano-sized cages and containers have potential applications in molecular recognition, catalysis, and as reaction vessels on a nanoscale. The synthesis of these complex structures is often highly efficient, yielding single, discrete assemblies with high symmetry under mild conditions.

Beyond metal coordination, the self-assembly of this compound derivatives is governed by a range of weaker, non-covalent interactions. The N-H groups in the carbazole core are effective hydrogen bond donors, capable of forming N-H…N or N-H…O hydrogen bonds.

Furthermore, the electron-rich aromatic surface of the carbazole system can participate in N-H…π and C-H…π interactions, which are crucial in directing the packing of molecules in the solid state. The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the carbazole framework opens up the possibility of forming halogen bonds, where the halogen atom acts as an electrophilic "σ-hole" donor. These directional interactions, along with other weak forces like chalcogen bonds and π-π stacking, cooperatively guide the molecules to assemble into well-defined one-, two-, or three-dimensional supramolecular networks. Understanding and controlling these subtle interactions are key to designing new crystalline materials with tailored properties for applications in organic electronics and beyond.

Molecular Recognition and Host-Guest Chemistry

There is no available research that specifically details the use of this compound in molecular recognition or host-guest chemistry. The potential of its unique topology and electronic structure to form specific interactions with guest molecules has not been reported.

Exploration as Components in Solution-Processable Resistive Memory Devices

No studies have been found that investigate or report the application of this compound as a component in solution-processable resistive memory devices. Its electrical properties and suitability for memory applications remain uncharacterized in the available scientific literature.

Potential in Advanced Catalytic Systems

There is a lack of published research on the potential of this compound in advanced catalytic systems. Its efficacy as a catalyst, co-catalyst, or ligand in any form of catalysis has not been documented.

Future Outlook and Emerging Research Frontiers for 5,10 Dihydrocarbazolo 3,4 C Carbazole

Development of Novel, Sustainable Synthetic Routes

The future synthesis of 5,10-Dihydrocarbazolo[3,4-c]carbazole and its derivatives is increasingly geared towards environmentally benign and efficient methodologies. Traditional synthetic methods are often energy-intensive and rely on harsh reagents. The development of greener alternatives is paramount for both laboratory-scale research and potential industrial applications.

Emerging sustainable strategies that could be applied to this specific carbazole (B46965) derivative include:

Photoredox and Electrocatalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for constructing carbazole skeletons under mild conditions, often utilizing ambient air as the oxidant. These methods can facilitate intramolecular C-H amination, providing an efficient route to the core structure.

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has become a transformative approach for modifying organic molecules. acs.org Applying these strategies to pre-assembled diarylamines or similar precursors could offer a direct and atom-economical pathway to the this compound core, minimizing the need for pre-functionalized starting materials. icm.edu.plresearchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis of N-heterocycles is a burgeoning field in green chemistry. bohrium.comnih.gov Biocatalysts operate under mild conditions, typically in aqueous media, and can offer high selectivity. bohrium.comnih.gov Future research may focus on discovering or engineering enzymes capable of facilitating the key bond-forming reactions required to construct the dihydrocarbazolo[3,4-c]carbazole framework.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new organic materials. By simulating the properties of molecules before undertaking their synthesis, researchers can prioritize candidates with the most promising characteristics for a given application.

For this compound, advanced computational modeling will be crucial in several areas:

Predicting Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating the structural and electronic properties of carbazole-containing copolymers and small molecules. acs.orgmdpi.comresearchgate.net These calculations can predict key parameters such as HOMO/LUMO energy levels, bandgaps, and absorption/emission spectra. acs.orgmdpi.comresearchgate.net This allows for the in silico design of derivatives with tailored electronic properties for applications in organic electronics.

Machine Learning in Material Discovery: As more experimental and computational data on carbazole derivatives become available, machine learning (ML) algorithms can be trained to predict the properties of new, unsynthesized compounds with increasing accuracy and speed. researchgate.netmdpi.com This data-driven approach can rapidly screen vast chemical spaces to identify promising candidates for synthesis and testing. researchgate.netmdpi.com

Computational MethodPredicted PropertiesRelevance to Material Design
Density Functional Theory (DFT)Ground-state geometry, HOMO/LUMO levels, bandgapPredicts electronic structure and charge transport potential. acs.orgmdpi.com
Time-Dependent DFT (TD-DFT)Absorption/emission spectra, excitation energiesDesigns materials with specific optical properties for OLEDs and sensors. korea.ac.kr
Machine Learning (ML)Power conversion efficiency, charge mobilityAccelerates discovery by screening virtual libraries of derivatives. icisequynhon.commdpi.com

Innovative Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of this compound and its subsequent use in material fabrication requires precise monitoring of chemical and physical processes. Innovative spectroscopic techniques are moving beyond simple post-reaction characterization to provide real-time insights.

Future developments in this area include:

In situ and Operando Spectroscopy: These techniques allow for the characterization of materials during a chemical reaction or while a device is in operation. researching.cnwikipedia.org For instance, operando UV-vis or Raman spectroscopy could monitor the electronic state changes in a this compound-based material within a functioning organic solar cell. acs.org This provides direct information on structure-property relationships under real-world conditions. researching.cnacs.org

Fluorescent Probes: Carbazole derivatives themselves can be designed as highly sensitive fluorescent probes. icm.edu.plepa.gov By incorporating solvatochromic properties, derivatives of this compound could be developed to monitor processes like polymerization or curing in real-time. icm.edu.plepa.gov The change in their fluorescence spectrum would directly correlate with changes in the local environment, such as polarity or viscosity. icm.edu.pl

Real-Time Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry are being developed for the direct and quantitative monitoring of organic reactions, even under heterogeneous conditions. nih.govrsc.org This could be applied to optimize the synthesis of this compound by providing immediate feedback on reaction kinetics and mechanism. nih.govrsc.org

Integration into Multi-Functional Organic and Hybrid Materials

The core structure of this compound makes it an excellent candidate for incorporation into a new generation of multi-functional materials where several properties are combined into a single system.

Emerging research frontiers for its integration include:

Hybrid Perovskite Solar Cells (PSCs): Carbazole derivatives have shown significant promise as hole-transporting materials (HTMs) in PSCs, which are a key component for achieving high efficiency and stability. bohrium.comrsc.orgrsc.org The rigid, electron-rich nature of the this compound core could be leveraged to design novel HTMs with excellent charge mobility and energy level alignment with perovskite absorbers. bohrium.comrsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and charge-transporting properties of carbazoles make them suitable as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net The extended conjugation of the this compound framework could be functionalized to create hosts with high triplet energies, essential for efficient blue emission.

Sensors and Bioelectronics: The electronic properties of carbazole-based polymers can be modulated by the presence of external analytes. springerprofessional.de This opens the possibility of designing sensors based on this compound for detecting specific ions or molecules. springerprofessional.de Furthermore, the biocompatibility of certain organic materials suggests potential applications in bio-sensors or as interfaces with biological systems.

Antimicrobial Agents: Various carbazole derivatives have been shown to possess potent antimicrobial activities. tandfonline.comnih.gov Future research could explore the synthesis and biological evaluation of this compound derivatives as a new class of antimicrobial agents. tandfonline.comnih.gov

Application AreaFunction of Carbazole DerivativePotential Advantage of this compound
Perovskite Solar CellsHole-Transporting Material (HTM)Enhanced charge mobility and stability due to rigid, planar structure. bohrium.comrsc.org
Organic LEDs (OLEDs)Host material for phosphorescent emittersHigh triplet energy and thermal stability for efficient light emission. researchgate.net
Chemical SensorsActive sensing layerTunable electronic properties for selective analyte detection. springerprofessional.de
Antimicrobial AgentsBioactive compoundNovel structural scaffold for developing new therapeutic agents. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5,10-dihydrocarbazolo[3,4-c]carbazole, and what are their key challenges?

  • Methodological Answer : The synthesis of carbazole derivatives often involves multi-step heterocyclic condensation. For example, indolocarbazoles are typically synthesized via Ullmann coupling or Friedel-Crafts alkylation to fuse indole and carbazole moieties . A critical challenge is controlling regioselectivity during ring closure, as competing pathways may lead to isomers (e.g., indolo[2,3-a] vs. [3,4-c] carbazoles) . Solvent choice (e.g., DMSO for high-temperature reflux) and catalysts (e.g., Pd/C for cross-coupling) are pivotal for yield optimization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the dihydro structure (e.g., distinct proton signals for the 5,10-positions). X-ray diffraction provides unambiguous evidence of planar aromaticity and hydrogen bonding in the carbazole core . Infrared (IR) spectroscopy can detect NH stretching vibrations (~3400 cm⁻¹) in non-alkylated derivatives . High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) impact the biological activity of this compound?

  • Methodological Answer : Substitutions at the carbazole nitrogen or peripheral positions modulate pharmacokinetics. For instance, bromination at the 2,7,12-positions enhances antiviral activity by improving DNA intercalation, as seen in analogues like 2,7,12-tribromo-5,10,15-triethyl-dihydrocarbazole . Alkylation (e.g., ethyl or hexyl chains) increases lipophilicity, improving blood-brain barrier penetration in kinase inhibition studies . Quantitative Structure-Activity Relationship (QSAR) models should incorporate Hammett constants and logP values to predict bioactivity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example, staurosporine-like carbazoles show potent PKC inhibition at low nM concentrations but exhibit cytotoxicity in mammalian cell lines due to off-target effects . To isolate mechanisms, use isoform-specific kinase assays (e.g., PKCδ vs. PKCα) and pair results with apoptosis markers (e.g., caspase-3 activation). Dose-response curves and selectivity profiling (e.g., KinomeScan) are critical .

Q. How can computational methods predict the stability and reactivity of this compound derivatives under physiological conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the carbazole core, identifying reactive sites for electrophilic attack . Molecular Dynamics (MD) simulations predict solubility and aggregation tendencies in aqueous media, which correlate with in vivo bioavailability . Stability studies should monitor degradation products via HPLC-MS under simulated gastric/intestinal pH .

Data-Driven Research Considerations

Q. What are the limitations of current in vitro models for studying the anticancer potential of this compound?

  • Methodological Answer : Traditional MTT assays may underestimate efficacy due to redox interference from the carbazole scaffold. Use alternative viability assays (e.g., ATP-based CellTiter-Glo) and validate with clonogenic survival tests . 3D tumor spheroid models better replicate hypoxia and drug penetration barriers compared to monolayer cultures .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

  • Methodological Answer : Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times and solvent waste . Catalytic systems (e.g., recyclable Pd nanoparticles) improve atom economy in cross-coupling steps . Byproduct analysis via GC-MS identifies toxic intermediates (e.g., chlorinated aromatics), guiding solvent replacement (e.g., ethanol instead of DCM) .

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